molecular formula C21H29NO3 B4226613 N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B4226613
M. Wt: 343.5 g/mol
InChI Key: FVHNJNYGINNMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, also known as BCTC, is a chemical compound that has gained attention in scientific research due to its potential use as a selective antagonist for the TRPV1 ion channel. This channel is involved in the transmission of pain signals, and its inhibition by BCTC has shown promise in the development of new pain management strategies.

Mechanism of Action

N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide acts as a selective antagonist for the TRPV1 ion channel, blocking its activity and preventing the transmission of pain signals. It does not affect other ion channels, making it a highly specific and targeted therapy.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has been shown to effectively reduce pain in animal models, without the side effects associated with current pain management drugs. It has also been shown to reduce inflammation and hyperalgesia, making it a potential therapy for a range of pain-related conditions.

Advantages and Limitations for Lab Experiments

N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several advantages for lab experiments, including its high specificity and selectivity for the TRPV1 ion channel. However, its potency can vary depending on the experimental conditions, and its effects can be influenced by other factors such as pH and temperature.

Future Directions

There are several potential future directions for research on N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, including further optimization of its synthesis and purification methods, as well as the development of new analogs with improved potency and selectivity. Additionally, studies on the long-term effects of N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide on pain management and its potential use in combination with other therapies are needed. Finally, the development of new delivery methods for N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, such as transdermal patches or sustained-release formulations, could improve its efficacy and patient compliance.

Scientific Research Applications

N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has been extensively studied for its potential use in pain management. It has been shown to selectively inhibit the TRPV1 ion channel, which is involved in the transmission of pain signals. This makes it a promising candidate for the development of new analgesic drugs that can target pain without the side effects associated with current therapies.

properties

IUPAC Name

N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-5-6-13-25-16-9-7-15(8-10-16)22-18(24)21-12-11-20(4,17(23)14-21)19(21,2)3/h7-10H,5-6,11-14H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHNJNYGINNMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
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N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
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N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
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N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
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N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
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N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

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